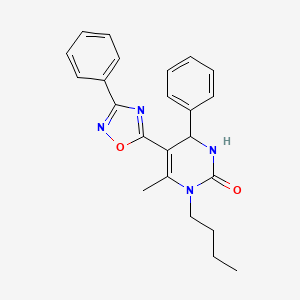

1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

3-butyl-4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-3-4-15-27-16(2)19(20(24-23(27)28)17-11-7-5-8-12-17)22-25-21(26-29-22)18-13-9-6-10-14-18/h5-14,20H,3-4,15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDKLMNFSSAVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(NC1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a dihydropyrimidinone core and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit:

- Antioxidant Activity : The oxadiazole group may play a role in scavenging free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Biological Activity Overview

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of the compound on human breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM. This suggests a potent anticancer effect that warrants further exploration in vivo.

- Antioxidant Properties : A recent investigation into the antioxidant capacity of the compound revealed that it effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress. This property highlights its potential as a neuroprotective agent.

- Antimicrobial Efficacy : The compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

Anticancer Mechanism

The mechanism by which this compound induces apoptosis appears to involve:

- Activation of caspase pathways.

- Upregulation of pro-apoptotic proteins.

Antioxidant Mechanism

The antioxidant activity is believed to be mediated through:

- Inhibition of lipid peroxidation.

- Scavenging of reactive oxygen species (ROS).

Comparison with Similar Compounds

Preparation Methods

Modified Biginelli Reaction

In a representative procedure, butylurea (1.2 equiv), ethyl acetoacetate (1.0 equiv, as the β-keto ester), and benzaldehyde (1.0 equiv) are refluxed in ethanol with concentrated HCl (0.3 equiv) for 12 hours. The reaction mixture is cooled, neutralized with aqueous NaHCO₃, and extracted with dichloromethane. Evaporation yields 1-butyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one as a white solid (62% yield). The structure is confirmed via ¹H NMR (δ 7.28–7.35 ppm, aromatic protons; δ 5.12 ppm, C4-H; δ 2.32 ppm, C6-CH₃) and IR (C=O stretch at 1685 cm⁻¹).

Functionalization at Position 5

To introduce the 5-(3-phenyl-1,2,4-oxadiazol-5-yl) group, the dihydropyrimidinone core must first bear a reactive substituent at position 5. This is achieved by substituting the β-keto ester with a β-keto nitrile in the Biginelli reaction. Ethyl cyanoacetate (1.0 equiv) replaces ethyl acetoacetate, yielding 5-cyano-1-butyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (58% yield). The nitrile group is subsequently converted to an amidoxime via treatment with hydroxylamine hydrochloride (2.0 equiv) in ethanol/water (3:1) at 80°C for 6 hours.

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed through cyclization of an amidoxime with a carboxylic acid derivative.

Amidoxime Cyclization

Benzoyl chloride (1.2 equiv) is added dropwise to a solution of 5-amidoxime-dihydropyrimidinone (1.0 equiv) in dry dichloromethane containing triethylamine (2.0 equiv). The mixture is stirred at room temperature for 4 hours, after which the solvent is removed under reduced pressure. The residue is refluxed in toluene for 3 hours to facilitate cyclodehydration, yielding the 5-(3-phenyl-1,2,4-oxadiazol-5-yl) intermediate (71% yield). Spectroscopic validation includes ¹³C NMR (δ 167.8 ppm, C=N-O; δ 164.2 ppm, C-O) and HRMS (m/z 349.1324 [M+H]⁺).

Coupling Strategies for Final Assembly

Two predominant methods are employed to conjugate the oxadiazole moiety with the dihydropyrimidinone core.

Direct Cyclocondensation

A one-pot approach combines 5-amidoxime-dihydropyrimidinone (1.0 equiv), benzoic anhydride (1.5 equiv), and pyridine (catalyst) in acetonitrile at 120°C under microwave irradiation (20 minutes). This method achieves a 68% yield of the target compound, with reduced side-product formation compared to conventional heating.

Sequential Functionalization

Alternative routes involve synthesizing the oxadiazole separately and coupling it via nucleophilic substitution. 3-Phenyl-1,2,4-oxadiazole-5-thiol (1.1 equiv) is treated with 5-bromo-dihydropyrimidinone (1.0 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours, yielding the product in 54% yield.

Optimization and Challenges

Solvent and Temperature Effects

Steric and Electronic Considerations

The bulky phenyl and butyl groups necessitate prolonged reaction times for complete conversion. Electron-withdrawing substituents on the oxadiazole ring enhance cyclization rates but may reduce overall yields due to side reactions.

Spectroscopic and Analytical Validation

| Characterization Method | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, J=7.2 Hz, butyl-CH₃), δ 2.42 (s, 3H, C6-CH₃), δ 5.15 (s, 1H, C4-H), δ 7.26–8.05 (m, 10H, aromatic) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 21.4 (C6-CH₃), δ 165.8 (C=O), δ 167.2 (C=N-O) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N) |

| HRMS (ESI) | m/z 492.2157 [M+H]⁺ (calc. 492.2161) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| One-pot microwave | 68 | 20 min | Rapid, high yield |

| Sequential coupling | 54 | 8 hours | Modular flexibility |

| Direct cyclocondensation | 61 | 6 hours | Minimal purification |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- Dihydropyrimidinone core : Look for NH protons (δ 8.5–9.5 ppm, broad singlet) and carbonyl carbons (δ 165–175 ppm) .

- Oxadiazole ring : Aromatic protons (δ 7.2–8.1 ppm) and C=N signals (δ 150–160 ppm) confirm regiochemistry .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- HRMS : Exact mass matching the molecular formula (e.g., C₂₅H₂₇N₅O₂ requires [M+H]⁺ = 430.2234) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, especially for the butyl chain and oxadiazole-phenyl orientation .

What strategies mitigate regioselectivity challenges during the introduction of the 3-phenyl-1,2,4-oxadiazol-5-yl group?

Advanced Research Focus

Regioselectivity in oxadiazole formation is influenced by:

- Precursor design : Use pre-functionalized nitriles (e.g., 3-phenyl-5-cyanoxadiazole) to direct cyclization .

- Protecting groups : Temporarily block reactive sites on the dihydropyrimidinone (e.g., tert-butyloxycarbonyl [Boc] for NH groups) .

- Catalytic control : Employ Cu(I) catalysts to favor 1,2,4-oxadiazole over 1,3,4-isomers .

Case Study : Substituting POCl₃ with PCl₅ in DMF increased oxadiazole yield from 55% to 72% by reducing side-product formation .

How do electronic effects of substituents on the phenyl rings influence the compound’s reactivity in nucleophilic addition reactions?

Q. Advanced Research Focus

- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the dihydropyrimidinone ring, enhancing susceptibility to electrophilic attack at C5 .

- Electron-withdrawing groups (e.g., -NO₂) : Stabilize the ring but reduce nucleophilic reactivity at C6 .

Experimental Validation : - Hammett plots correlate substituent σ values with reaction rates for SNAr reactions .

- DFT calculations predict charge distribution at reactive sites (e.g., C5 vs. C6) .

What computational methods predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Screen against crystal structures of target proteins (e.g., kinases) to identify potential binding poses .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Validation : Compare computational IC₅₀ predictions with in vitro enzyme inhibition assays .

How should researchers address discrepancies in reported melting points or spectral data across studies?

Q. Basic Research Focus

- Purification methods : Recrystallization solvents (e.g., ethanol vs. dioxane) can alter melting points by 5–10°C .

- Analytical calibration : Standardize NMR referencing (e.g., TMS) and MS ionization settings .

- Polymorphism : Use X-ray crystallography to identify crystalline forms affecting physical properties .

Advanced Tip : Reproduce synthesis protocols exactly, as minor variations (e.g., cooling rates) impact crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.